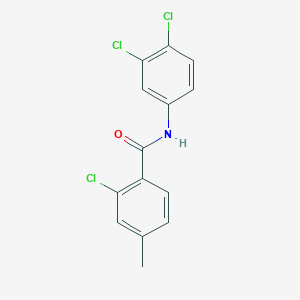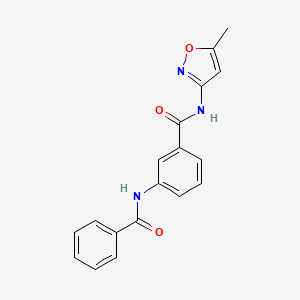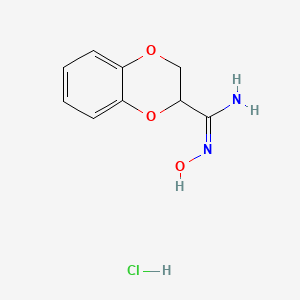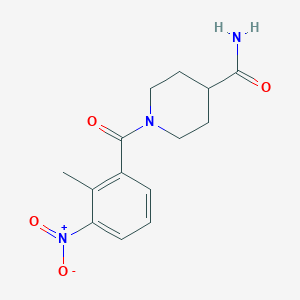![molecular formula C14H11N3O5 B5731676 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, commonly known as ANF, is a synthetic compound that has been widely used in scientific research. ANF is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. ANF has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Wirkmechanismus
ANF works by inhibiting the enzyme N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting this compound, ANF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ANF has been shown to have several biochemical and physiological effects. In cancer research, ANF has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ANF has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In arthritis research, ANF has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the expression of beta-secretase, an enzyme involved in the production of beta-amyloid.
Vorteile Und Einschränkungen Für Laborexperimente
ANF has several advantages for lab experiments. It is a potent inhibitor of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which makes it an ideal tool for studying the role of prostaglandins in various biological processes. ANF is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANF has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. ANF is also relatively unstable, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for research on ANF. In cancer research, ANF could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In arthritis research, ANF could be studied in animal models to better understand its mechanism of action and potential side effects. In Alzheimer's disease research, ANF could be studied in combination with other drugs that target beta-amyloid plaques to enhance its therapeutic potential. Overall, ANF has great potential for further research and development in the field of medicinal chemistry.
Synthesemethoden
ANF can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-nitrobenzaldehyde, which is then reacted with ethyl cyanoacetate to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to form the corresponding amine, which is then reacted with furfuryl chloride to form ANF. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
ANF has been extensively studied for its potential use in the treatment of various diseases. In cancer research, ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ANF has also been studied for its potential use in the treatment of arthritis, as it can reduce inflammation and pain. In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(18)11(16-14(19)12-5-2-6-22-12)8-9-3-1-4-10(7-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYHEXSPYXMCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)



![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)
